1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527890
InChI: InChI=1S/C13H15NO2/c1-8(2)14-5-4-10-6-9(3)11(13(15)16)7-12(10)14/h4-8H,1-3H3,(H,15,16)
SMILES: CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

CAS No.:

Cat. No.: VC13527890

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 5-methyl-1-propan-2-ylindole-6-carboxylic acid
Standard InChI InChI=1S/C13H15NO2/c1-8(2)14-5-4-10-6-9(3)11(13(15)16)7-12(10)14/h4-8H,1-3H3,(H,15,16)
Standard InChI Key QBADABGHIJYWHV-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C
Canonical SMILES CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid features an indole core—a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Substituents include:

  • An isopropyl group (-CH(CH3)2) at position 1 of the indole nitrogen.

  • A methyl group (-CH3) at position 5.

  • A carboxylic acid (-COOH) moiety at position 6.

The molecular formula is C13H15NO2, yielding a molecular weight of 217.26 g/mol (calculated from atomic masses). The presence of polar (carboxylic acid) and nonpolar (isopropyl, methyl) groups suggests amphiphilic behavior, influencing solubility and reactivity .

Physicochemical Parameters

While experimental data for this specific compound are unavailable, analogous indole-carboxylic acids provide approximate benchmarks:

PropertyValue (Analog-Based Estimate)Source Compound Reference
Density1.2–1.3 g/cm³1-Isopropyl-1H-indole-3-carboxylic acid
Boiling Point380–390 °CIndole-3-carboxylic acid derivatives
LogP (Partition Coefficient)2.8–3.2Similar indole derivatives
Solubility in WaterLow (≤1 mg/mL at 25°C)Hydrophobic substituents

The carboxylic acid group enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) .

Synthesis and Chemical Reactivity

Hypothetical Synthesis Pathways

The synthesis of 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid likely involves multi-step functionalization of the indole nucleus. A plausible route includes:

  • Indole Core Formation: Fischer indole synthesis using substituted phenylhydrazines and ketones.

  • Substituent Introduction:

    • Isopropyl Group: Alkylation at position 1 using isopropyl halides.

    • Methyl Group: Directed ortho-metalation or Friedel-Crafts alkylation at position 5.

    • Carboxylic Acid: Oxidation of a methyl group at position 6 (e.g., via KMnO4 under acidic conditions) .

Key Chemical Reactions

The compound’s reactivity is governed by its electron-rich indole ring and carboxylic acid group:

  • Electrophilic Substitution: The indole ring undergoes electrophilic attack at positions 2, 3, or 7, with directing effects modulated by substituents .

  • Decarboxylation: Thermal or acidic conditions may remove the carboxylic acid group, yielding 1-isopropyl-5-methylindole.

  • Esterification: Reaction with alcohols in the presence of acid catalysts produces ester derivatives, enhancing lipid solubility .

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey DifferencesBiological Activity
1-Isopropyl-1H-indole-3-carboxylic acidCarboxylic acid at position 3Antimicrobial, enzyme inhibition
Indole-2-carboxylic acidNo alkyl substituentsHIV-1 integrase inhibition
5-Methoxyindole-3-carbaldehydeAldehyde at position 3, methoxy at 5Antiviral lead compound

The 6-carboxylic acid’s unique substitution pattern may optimize steric and electronic interactions with biological targets compared to these analogs.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to install substituents at positions 1, 5, and 6.

  • In Vitro Screening: Evaluate antiviral, anti-inflammatory, and anticancer activity in cell-based assays.

  • Structural Studies: X-ray crystallography or NMR to resolve binding modes with target proteins .

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